

Application Notes and Protocols: Copper-Catalyzed Cross-Coupling for Alkynyl Cyclopropane Synthesis

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Compound of Interest		
Compound Name:	Cyclopropane, 1-ethynyl-1-(1- propynyl-	
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This document provides detailed application notes and protocols for the synthesis of alkynyl cyclopropanes via copper-catalyzed cross-coupling reactions. The focus is on a recently developed enantioconvergent radical cross-coupling of racemic cyclopropyl halides with terminal alkynes, a method that offers access to synthetically valuable enantioenriched cyclopropane building blocks under mild conditions.[1][2]

Introduction

Alkynyl cyclopropanes are crucial structural motifs in medicinal chemistry and materials science. Traditional methods for their synthesis often involve multi-step procedures or suffer from limited substrate scope. Copper-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool to construct these valuable compounds.[1][3] This protocol details an efficient method utilizing a redox state-tuned copper catalyst for the enantioconvergent radical carbon-carbon cross-coupling of highly reactive cyclopropyl radicals with terminal alkynes.[1][2] The key to this methodology is the use of hard chiral N,N,N-ligands in combination with Cu(II) salts of hard ligands/counterions, which promotes the desired cross-coupling over side reactions.[1][2]

Data Presentation



The following tables summarize the substrate scope and performance of the copper-catalyzed enantioconvergent cross-coupling of racemic cyclopropyl halides with various terminal alkynes.

Table 1: Scope of Terminal Alkynes in the Enantioconvergent Cross-Coupling Reaction[1]

Entry	Alkyne	Product	Yield (%)	ee (%)
1	Phenylacetylene	3	85	90
2	4- Methoxyphenyla cetylene	6	93	91
3	4- Fluorophenylacet ylene	11	82	88
4	4- (Trifluoromethyl) phenylacetylene	14	78	85
5	4- Formylphenylace tylene	15	71	80
6	Methyl 4- ethynylbenzoate	16	88	92
7	4- Ethynylbenzonitri le	17	85	90
8	1-Ethynyl-4- nitrobenzene	18	75	86
9	2-(4- Ethynylphenyl)-1, 3-dioxolane	19	89	91
10	1- Ethynylnaphthale ne	20	86	89



Reaction conditions: Racemic cyclopropyl halide (0.2 mmol), terminal alkyne (0.3 mmol), Cu(OAc)₂ (10 mol%), L1 (12 mol%), K₃PO₄ (0.4 mmol), in 1,4-dioxane (1.0 mL) at 30 °C for 12 h under an argon atmosphere.

Experimental Protocols General Procedure for the Copper-Catalyzed Enantioconvergent Cross-Coupling of Racemic Cyclopropyl Halides with Terminal Alkynes

Materials:

- Copper(II) acetate (Cu(OAc)₂)
- Chiral N,N,N-ligand (e.g., a hard chiral tridentate anionic ligand)
- Potassium phosphate (K₃PO₄)
- Racemic cyclopropyl halide
- · Terminal alkyne
- Anhydrous 1,4-dioxane
- Argon gas supply
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
- · Magnetic stirrer and hotplate

Protocol:

- To a dry Schlenk flask under an argon atmosphere, add Cu(OAc)₂ (0.02 mmol, 10 mol%) and the chiral N,N,N-ligand (0.024 mmol, 12 mol%).
- Add anhydrous 1,4-dioxane (1.0 mL) and stir the mixture at room temperature for 10 minutes.

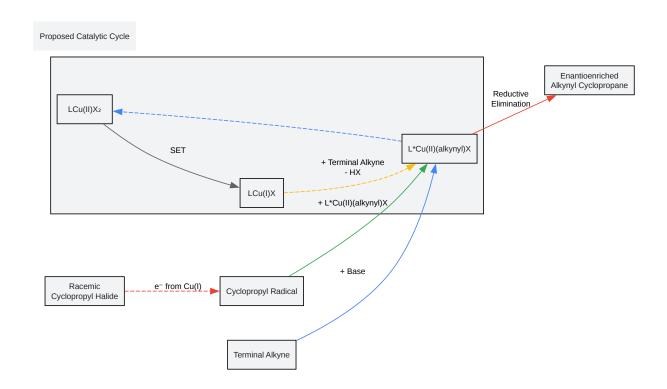


- Add the racemic cyclopropyl halide (0.2 mmol, 1.0 equiv), the terminal alkyne (0.3 mmol, 1.5 equiv), and K₃PO₄ (0.4 mmol, 2.0 equiv).
- Seal the flask and stir the reaction mixture at 30 °C for 12 hours.
- Upon completion, as monitored by TLC or GC-MS, quench the reaction with saturated aqueous NH₄Cl solution.
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched alkynyl cyclopropane.
- Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed enantioconvergent radical cross-coupling of a racemic cyclopropyl halide with a terminal alkyne.





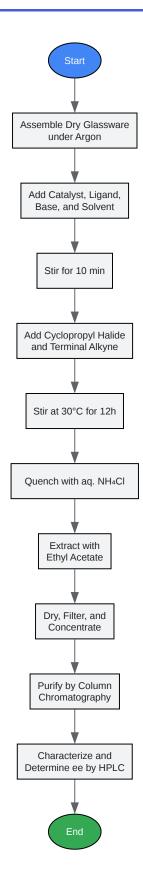
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Caption: Proposed Catalytic Cycle for the Reaction.

Experimental Workflow

This diagram outlines the general laboratory workflow for performing the synthesis.





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Caption: General Experimental Workflow.



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